molecular formula C19H18O5 B1360662 2-Carboethoxy-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-00-5

2-Carboethoxy-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1360662
CAS No.: 898779-00-5
M. Wt: 326.3 g/mol
InChI Key: ODXOGHAMXRSJGA-UHFFFAOYSA-N
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Description

2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C19H18O5 and a molecular weight of 326.35 g/mol . It is a derivative of benzophenone, featuring a carboethoxy group and a dioxolane ring attached to the benzene ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of benzophenone derivatives with ethyl chloroformate and 1,3-dioxolane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carboethoxy group. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A parent compound with similar photochemical properties but lacking the carboethoxy and dioxolane groups.

    2-Carboethoxybenzophenone: Similar structure but without the dioxolane ring.

    3’-(1,3-Dioxolan-2-YL)benzophenone: Lacks the carboethoxy group.

Uniqueness

2-Carboethoxy-3’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both the carboethoxy group and the dioxolane ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 2-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-2-22-18(21)16-9-4-3-8-15(16)17(20)13-6-5-7-14(12-13)19-23-10-11-24-19/h3-9,12,19H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXOGHAMXRSJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645052
Record name Ethyl 2-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-00-5
Record name Ethyl 2-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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